2-((2R,6S)-2,6-Dimethylpiperidin-1-yl)ethanamine dihydrochloride
Overview
Description
2-((2R,6S)-2,6-Dimethylpiperidin-1-yl)ethanamine dihydrochloride is a chemical compound with the molecular formula C9H20N2·2HCl It is a derivative of piperidine, a six-membered ring containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2R,6S)-2,6-Dimethylpiperidin-1-yl)ethanamine dihydrochloride typically involves the following steps:
Formation of the Piperidine Ring: The initial step involves the formation of the piperidine ring through a cyclization reaction. This can be achieved by reacting a suitable precursor, such as 2,6-dimethylpiperidine, with an appropriate reagent.
Introduction of the Ethanamine Group: The next step involves the introduction of the ethanamine group. This can be done by reacting the piperidine derivative with an ethylating agent under controlled conditions.
Formation of the Dihydrochloride Salt: Finally, the compound is converted into its dihydrochloride salt form by reacting it with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and reaction time, as well as using catalysts to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
2-((2R,6S)-2,6-Dimethylpiperidin-1-yl)ethanamine dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines.
Substitution: The ethanamine group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides are commonly used in substitution reactions.
Major Products Formed
Oxidation: N-oxides of the piperidine ring.
Reduction: Reduced amine derivatives.
Substitution: Substituted ethanamine derivatives.
Scientific Research Applications
2-((2R,6S)-2,6-Dimethylpiperidin-1-yl)ethanamine dihydrochloride has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.
Biological Studies: The compound is used in studies related to neurotransmitter activity and receptor binding.
Industrial Applications: It serves as an intermediate in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-((2R,6S)-2,6-Dimethylpiperidin-1-yl)ethanamine dihydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors in the central nervous system, modulating neurotransmitter activity. This interaction can influence various physiological processes, including mood regulation and cognitive function.
Comparison with Similar Compounds
Similar Compounds
- N-Ethyl-2-(1-piperidinyl)ethanamine dihydrochloride
- N,N-Diethyl-2-(1-piperazinyl)ethanamine
- 2-(2,6-Dimethyl-1-piperidinyl)ethanamine
Uniqueness
2-((2R,6S)-2,6-Dimethylpiperidin-1-yl)ethanamine dihydrochloride is unique due to its specific stereochemistry (2R,6S) and the presence of the ethanamine group. This configuration imparts distinct chemical and biological properties, making it valuable for specific applications in medicinal chemistry and industrial processes.
Properties
IUPAC Name |
2-[(2R,6S)-2,6-dimethylpiperidin-1-yl]ethanamine;dihydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2.2ClH/c1-8-4-3-5-9(2)11(8)7-6-10;;/h8-9H,3-7,10H2,1-2H3;2*1H/t8-,9+;; | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKLACHRTHCMSIN-DRJPZDRJSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(N1CCN)C.Cl.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CCC[C@@H](N1CCN)C.Cl.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H22Cl2N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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